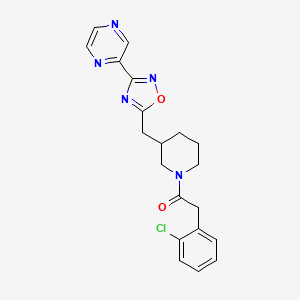

2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-6-2-1-5-15(16)11-19(27)26-9-3-4-14(13-26)10-18-24-20(25-28-18)17-12-22-7-8-23-17/h1-2,5-8,12,14H,3-4,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIQYNOYNXATDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS Number: 1323707-27-2) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, potential as an analgesic, and implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.78 g/mol. The structure features a chlorophenyl group, a piperidine moiety, and a pyrazinyl oxadiazole component, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.78 g/mol |

| CAS Number | 1323707-27-2 |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing the oxadiazole and piperidine moieties can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall below 20 µg/mL, suggesting potent antibacterial and antifungal activity.

Analgesic Potential

Preliminary evaluations suggest that piperidine derivatives have analgesic effects. For instance, compounds with structural similarities have demonstrated central and peripheral analgesic activities in animal models . The mechanism is believed to involve modulation of pain pathways, potentially through opioid receptor interaction or inhibition of inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the pyrazine and oxadiazole frameworks. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . These compounds may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Study : A study involving synthesized oxadiazole derivatives reported that one compound exhibited an MIC of 15.62 µg/mL against E. coli , demonstrating broad-spectrum antibacterial activity .

- Analgesic Evaluation : In a comparative study using the acetic acid-induced writhing method in mice, several piperidine derivatives showed significant reduction in pain response compared to control groups .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of pyrazinyl compounds revealed that certain derivatives led to significant apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been identified as possessing significant anticancer properties. Research indicates that derivatives of pyrazine and oxadiazole structures exhibit selective inhibition against the phosphatidylinositol 3-kinase (PI3K) family of enzymes, which are crucial in cancer cell signaling pathways. Specifically, compounds similar to 2-(2-Chlorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown promise in targeting Class Ia PI3K isoforms, making them potential candidates for cancer treatment .

Neuropharmacological Applications

The structural components of this compound suggest potential use as a neurotransmitter agent. The piperidine moiety is often associated with various neuropharmacological activities, including effects on dopamine and serotonin receptors. Such interactions could lead to applications in treating neurological disorders or enhancing cognitive functions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the chlorophenyl group and the pyrazinyl moiety contributes to its biological activity by influencing receptor binding affinity and selectivity. Investigations into SAR can guide modifications to enhance therapeutic effects while minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives can be synthesized to explore different pharmacological profiles. For instance, altering substituents on the piperidine ring or modifying the oxadiazole group may yield compounds with improved activity against specific cancer types or enhanced neuropharmacological properties .

Case Studies

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that specific analogs demonstrated significant tumor growth inhibition in xenograft models. The mechanism of action was linked to the inhibition of PI3K signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the neuropharmacological effects of similar piperidine derivatives. Results indicated that these compounds could modulate dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia or Parkinson's disease .

Comparison with Similar Compounds

Chlorophenyl Positioning

- Ortho-substitution may enhance steric effects, influencing binding pocket compatibility in enzymes or receptors .

Heterocyclic Diversity

- The oxadiazole-pyrazine system in the target compound contrasts with imidazo-pyrrolo-pyrazine in the European patent compound .

Piperidine Modifications

- The piperidine ring in the target compound is substituted with a methyl-oxadiazole-pyrazine group, differing from 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, which has a pyrazolo-pyrimidine substituent. This difference could affect solubility or metabolic stability .

Hypothesized Pharmacological Implications

While direct activity data are unavailable, the following inferences are drawn from structural analogs:

- Kinase Inhibition : The imidazo-pyrrolo-pyrazine analogs in the European patent are likely kinase inhibitors due to their ATP-binding site compatibility .

- Antimicrobial Potential: The oxadiazole-pyrazine moiety may mimic agrochemical scaffolds like epoxiconazole (), implying antifungal or pesticidal utility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoxime precursors with appropriate acylating agents. Key steps include coupling the pyrazine moiety to the oxadiazole core and subsequent piperidine functionalization. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while pH and temperature (e.g., 60–80°C) must be tightly controlled to avoid side reactions. Purification via column chromatography or recrystallization is recommended. Optimization studies using Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time .

Q. How should researchers approach structural characterization of this compound?

Use a combination of X-ray crystallography (for definitive stereochemical assignment), NMR (¹H/¹³C for proton/carbon environments), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, piperidine ring conformation and oxadiazole geometry can be resolved via NOESY or COSY NMR experiments. Crystallography data for analogous compounds (e.g., bond angles and torsion angles) provide reference benchmarks .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

Begin with in vitro assays targeting antimicrobial (e.g., MIC against S. aureus or E. coli), anticancer (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) activities. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. Parallel testing of structural analogs can identify activity trends related to the chlorophenyl or pyrazine groups .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in the oxadiazole formation step?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Using microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Introducing Lewis acid catalysts (e.g., ZnCl₂) to enhance cyclization kinetics.

- Employing in-line monitoring (e.g., FTIR or HPLC) to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Systematically modify substituents:

- Replace the 2-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess electronic effects.

- Vary the piperidine linker (e.g., substituents at the 3-position) to study steric influences.

- Compare bioactivity of the pyrazine-oxadiazole core to triazole or thiadiazole analogs. Use molecular docking to predict binding affinities to targets like kinase enzymes .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

- Validate compound purity via HPLC (>98%) and elemental analysis .

- Replicate assays in independent labs using standardized protocols.

- Perform target-specific studies (e.g., enzyme inhibition assays) to isolate mechanisms from cell-based noise .

Q. What computational methods are suitable for predicting metabolic stability?

Use in silico ADMET tools (e.g., SwissADME, pkCSM) to predict cytochrome P450 interactions and metabolic hotspots. Key parameters:

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Crystallization difficulties are common due to conformational flexibility. Solutions include:

- Co-crystallization with stabilizing ligands (e.g., ATP analogs for kinase targets).

- Solvent screening (e.g., slow evaporation in DCM/hexane mixtures).

- Temperature gradients to induce nucleation. Refer to analogous piperidine-oxadiazole structures for solvent selection guidance .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.